Napitane

Catalog No.
S536680
CAS No.
148152-63-0
M.F
C22H25NO2
M. Wt
335.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Napitane

CAS Number

148152-63-0

Product Name

Napitane

IUPAC Name

(3R)-3-phenyl-1-[[(6R)-6,7,8,9-tetrahydrobenzo[g][1,3]benzodioxol-6-yl]methyl]pyrrolidine

Molecular Formula

C22H25NO2

Molecular Weight

335.4 g/mol

InChI

InChI=1S/C22H25NO2/c1-2-5-16(6-3-1)17-11-12-23(13-17)14-18-7-4-8-20-19(18)9-10-21-22(20)25-15-24-21/h1-3,5-6,9-10,17-18H,4,7-8,11-15H2/t17-,18-/m0/s1

InChI Key

HAEPGZUGYMHCJE-ROUUACIJSA-N

SMILES

C1CC(C2=C(C1)C3=C(C=C2)OCO3)CN4CCC(C4)C5=CC=CC=C5

Solubility

Soluble in DMSO

Synonyms

3-phenyl-1-(1',2',3',4'-tetrahydro-5',6'-methylenedioxy-1'-naphthalenylmethyl)pyrrolidine methanesulfonate, A 75200, A-75200, A75200

Canonical SMILES

C1CC(C2=C(C1)C3=C(C=C2)OCO3)CN4CCC(C4)C5=CC=CC=C5

Isomeric SMILES

C1C[C@H](C2=C(C1)C3=C(C=C2)OCO3)CN4CC[C@@H](C4)C5=CC=CC=C5

Description

The exact mass of the compound Napitane is 335.1885 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrrolidines - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Napitane is a synthetic organic compound with the chemical formula C22H25NO2. It is classified as a piperazine derivative, which is a common structural motif in many pharmaceuticals. The compound features a complex structure that includes a piperazine ring and various aromatic groups, contributing to its unique properties and potential biological activities. Napitane has garnered interest in medicinal chemistry due to its potential therapeutic applications.

Typical of piperazine derivatives. Key reactions include:

  • Acylation Reactions: Piperazine derivatives like Napitane can be acylated using functionalized benzoyl chlorides, leading to the formation of monoacylated amides. This reaction is crucial for modifying the compound's biological activity and enhancing its pharmacological properties .
  • Hydrolysis: In aqueous conditions, Napitane may undergo hydrolysis, breaking down into simpler compounds. This reaction is significant for understanding its stability and degradation pathways in biological systems .
  • Oxidation: The presence of certain functional groups in Napitane allows for oxidation reactions, which can be utilized to synthesize derivatives with altered properties.

Napitane exhibits notable biological activity, particularly in the context of pharmacology. Research indicates that compounds with a similar structure often demonstrate:

  • Antidepressant Effects: Some piperazine derivatives are known for their potential antidepressant properties, possibly through modulation of neurotransmitter systems.
  • Antipsychotic Activity: Similar compounds have been studied for their efficacy in treating psychotic disorders, suggesting that Napitane could have similar applications.
  • Anti-inflammatory Properties: Initial studies suggest that Napitane may also possess anti-inflammatory effects, which could broaden its therapeutic applications.

The synthesis of Napitane typically involves multi-step organic synthesis techniques. Common methods include:

  • Piperazine Formation: The initial step often involves the synthesis of the piperazine ring from readily available precursors.
  • Functionalization: Subsequent reactions involve the introduction of aromatic groups through acylation or alkylation processes.
  • Purification: After synthesis, purification techniques such as recrystallization or chromatography are employed to isolate pure Napitane.

These methods allow for the customization of the compound's structure to enhance desired biological activities.

Napitane has potential applications in various fields:

  • Pharmaceutical Development: Given its structural characteristics, it may serve as a lead compound in the development of new drugs targeting neurological disorders.
  • Research Tool: Its unique properties make it a valuable tool for studying receptor interactions and pathways involved in mental health conditions.
  • Chemical Probes: Napitane can be used as a chemical probe in biological research to elucidate mechanisms of action related to its pharmacological effects.

Interaction studies of Napitane with biological targets are crucial for understanding its mechanism of action. Preliminary studies suggest:

  • Receptor Binding Studies: Investigating how Napitane interacts with serotonin and dopamine receptors could provide insights into its potential antidepressant and antipsychotic effects.
  • Metabolic Pathways: Understanding how Napitane is metabolized in vivo will help predict its efficacy and safety profile.

Such studies are essential for advancing Napitane's development as a therapeutic agent.

Napitane shares structural similarities with several other compounds, particularly within the class of piperazine derivatives. Here are some similar compounds:

  • Bupropion: An antidepressant that inhibits the reuptake of norepinephrine and dopamine.
  • Fluoxetine: A selective serotonin reuptake inhibitor used primarily to treat major depressive disorder.
  • Trazodone: An antidepressant that acts on serotonin receptors and is often used for insomnia.

Comparison Table

CompoundStructure TypePrimary UseUnique Feature
NapitanePiperazine DerivativePotential antidepressantUnique acylation pattern
BupropionPhenethylamineAntidepressantNorepinephrine-dopamine reuptake inhibitor
FluoxetineSelective Serotonin Reuptake InhibitorAntidepressantHighly selective serotonin reuptake inhibition
TrazodoneSerotonin AntagonistAntidepressant/sedativeDual action on serotonin receptors

Napitane's unique acylation pattern and structural modifications differentiate it from these compounds, potentially leading to distinct pharmacological profiles.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4.6

Hydrogen Bond Acceptor Count

3

Exact Mass

335.188529040 g/mol

Monoisotopic Mass

335.188529040 g/mol

Heavy Atom Count

25

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

5Y6TH3C053

Wikipedia

Napitane

Dates

Modify: 2024-02-18

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